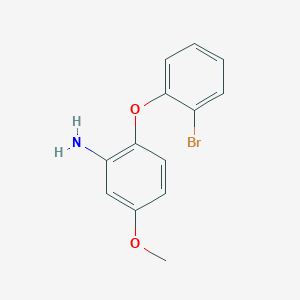

2-(2-Bromophenoxy)-5-methoxyaniline

Description

Significance of Phenoxy-Aniline Frameworks in Complex Molecular Design

The phenoxy-aniline scaffold is a crucial structural motif in the field of medicinal chemistry and materials science. Aniline (B41778) and its derivatives are foundational materials for numerous industrial products and serve as precursors in the synthesis of a wide array of chemicals. researchgate.net The combination of an amine-bearing aromatic ring and an aryl ether linkage provides a versatile three-dimensional structure that can be tailored to interact with biological targets.

In drug discovery, the aniline moiety, while versatile, can present challenges such as metabolic instability or toxicity. cresset-group.comnih.govacs.org The strategic replacement or modification of the aniline and phenoxy rings allows medicinal chemists to fine-tune the pharmacological properties of a molecule. cresset-group.com These modifications can enhance bioavailability, solubility, and selectivity for specific biological targets, while mitigating potential off-target effects. cresset-group.com The exploration of different substitution patterns on the phenoxy-aniline framework is a key strategy for developing novel therapeutic agents and exploring structure-activity relationships. researchgate.net For instance, the related compound 2-phenoxyaniline (B124666) has been investigated for its anti-inflammatory properties and as a precursor for various chemical complexes. chemicalbook.com

Historical Context of Aryl Ether and Aniline Synthesis Methodologies

The development of synthetic methods for the two key components of phenoxy-anilines—the aniline and the aryl ether—has a rich history.

Aniline Synthesis: The history of aniline is complex, with several scientists isolating it under different names in the early 19th century. trc-leiden.nlmontrealgazette.com In 1826, Otto Unverdorben first isolated it from the distillation of indigo (B80030) and named it Crystallin. tandfonline.comwikipedia.org Subsequently, Friedlieb Runge isolated a substance from coal tar in 1834 that he called kyanol. trc-leiden.nltandfonline.com In 1840, Carl Julius Fritzsche treated indigo with caustic potash to obtain an oil he named aniline, after the indigo-yielding plant Anil. montrealgazette.comwikipedia.org It was August Wilhelm von Hofmann who, in 1843, demonstrated that these were all the same substance. wikipedia.org A major breakthrough occurred in 1854 when Antoine Béchamp developed a method to produce aniline from benzene, which was readily available from coal tar. montrealgazette.com This Béchamp reduction, using iron as the reductant, was crucial for the burgeoning synthetic dye industry initiated by William Henry Perkin's discovery of mauveine in 1856. montrealgazette.comwikipedia.org Commercial preparation of aniline today often involves the catalytic hydrogenation of nitrobenzene. britannica.com

Aryl Ether Synthesis: The classic method for forming an ether linkage is the Williamson ether synthesis, developed by Alexander Williamson in 1850. wikipedia.org This reaction typically involves an alkoxide reacting with a primary alkyl halide. wikipedia.org While foundational, this method has limitations, particularly for the synthesis of aryl ethers. Over the years, significant advancements have been made, including the development of transition-metal-catalyzed methods. Palladium- and copper-catalyzed reactions (such as the Ullmann condensation) have become powerful tools for coupling aryl halides with alcohols or phenols to form aryl ethers under milder conditions and with greater scope. organic-chemistry.orggoogle.com These modern methods are often more efficient for creating the sterically hindered diaryl ether linkages found in complex molecules like 2-(2-Bromophenoxy)-5-methoxyaniline. organic-chemistry.orgrsc.org

Research Rationale and Academic Importance of this compound Studies

The academic and research interest in this compound stems primarily from its utility as a versatile intermediate in organic synthesis. chemicalbook.compharmaffiliates.com The specific arrangement of its functional groups—an amine, a methoxy (B1213986) group, and a bromine atom on a diaryl ether framework—makes it a valuable precursor for creating more complex, target-oriented molecules.

The bromine atom provides a reactive handle for further chemical transformations, most notably through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, or Buchwald-Hartwig couplings). This allows for the introduction of a wide variety of other functional groups at that specific position. The amine group can be readily converted into other functionalities, such as amides or diazonium salts, the latter being a gateway to numerous other substituents. britannica.com

Research applications for which this compound serves as a starting material include the synthesis of:

Epidermal growth factor receptor (EGFR) inhibitors chemicalbook.com

Urolithin derivatives chemicalbook.com

Melatonergic ligands chemicalbook.com

Intermediates for organic light-emitting diodes (OLEDs) chemicalbook.com

The compound's structure is a clear example of a poly-substituted aromatic system whose synthesis and subsequent derivatization provide a platform for developing novel compounds with potential applications in pharmacology and materials science.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₃H₁₂BrNO₂ | sigmaaldrich.com |

| Molecular Weight | 294.14 g/mol | nih.gov |

| CAS Number | 382489-39-4 | nih.gov |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | FFUZFNMUMEGGRF-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | COC1=CC(=C(C=C1)OC2=CC=CC=C2Br)N | sigmaaldrich.com |

(Note: The properties listed are for the parent compound, which appears to be less common than its isomer, 2-Bromo-5-methoxyaniline (B1269708). The provided CAS number and properties are for the phenoxy-aniline structure as described in the subject.)

Properties of a Key Isomer: 2-Bromo-5-methoxyaniline

Given that "this compound" is a highly specific and less common structure, data for the closely related and more frequently cited building block, 2-Bromo-5-methoxyaniline , is provided for context. This compound is often used in syntheses that could lead to structures like the subject of this article.

| Property | Value | Source |

| IUPAC Name | 2-bromo-5-methoxyaniline | nih.gov |

| Molecular Formula | C₇H₈BrNO | nih.govsigmaaldrich.com |

| Molecular Weight | 202.05 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 59557-92-5 | chemicalbook.compharmaffiliates.comnih.gov |

| Synonyms | 3-Amino-4-bromoanisole, 2-bromo-5-methoxybenzenamine | nih.gov |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | PRQDMSJEMCRFMI-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12BrNO2 |

|---|---|

Molecular Weight |

294.14 g/mol |

IUPAC Name |

2-(2-bromophenoxy)-5-methoxyaniline |

InChI |

InChI=1S/C13H12BrNO2/c1-16-9-6-7-13(11(15)8-9)17-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3 |

InChI Key |

BHMCAHNNDAFMQY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC2=CC=CC=C2Br)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Bromophenoxy 5 Methoxyaniline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.infiveable.meslideshare.netscitepress.org For 2-(2-bromophenoxy)-5-methoxyaniline, the primary disconnections involve the C-O ether linkage and the C-N amine bond.

C-O Ether Bond Formation Strategies

The formation of the diaryl ether linkage is a critical step. Two prominent strategies for this transformation are the Ullmann Condensation and the Buchwald-Hartwig Etherification.

Ullmann Condensation: This classical method involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.orgmagtech.com.cn In the synthesis of the target molecule, this would typically involve reacting 2-bromo-5-methoxyaniline (B1269708) with a suitable 2-halophenol or, conversely, 2-aminophenol (B121084) with a 1,2-dihalobenzene derivative, followed by the introduction of the methoxy (B1213986) group. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications have introduced the use of soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. nih.govmdpi.com

Buchwald-Hartwig Etherification: A more recent and often milder alternative is the palladium-catalyzed Buchwald-Hartwig etherification. acs.orgorganic-chemistry.org This reaction couples an aryl halide or triflate with an alcohol or phenol. The synthesis could involve coupling 2-bromo-5-methoxyaniline with 2-bromophenol (B46759) or 1-bromo-2-iodobenzene (B155775) with 2-amino-4-methoxyphenol (B1270069) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The development of bulky, electron-rich phosphine ligands has significantly expanded the scope and efficiency of this reaction, often allowing for lower catalyst loadings and room temperature reactions. acs.orgacs.org

C-N Amine Bond Formation Strategies

The introduction of the amine group can be achieved through several reliable methods.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between an aryl halide and an amine. wikipedia.orgresearchgate.netorgsyn.orgorganic-chemistry.orgnih.govyoutube.com To synthesize this compound, one could couple 2-(2-bromophenoxy)-5-methoxy-halobenzene with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection. The versatility of this reaction allows for a wide range of aryl halides and amines to be coupled with high efficiency. wikipedia.orgnih.gov The choice of palladium catalyst and ligand is crucial for the success of the reaction, with various generations of catalysts developed to handle different substrates. wikipedia.org

Reductive Amination: This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the target molecule, a possible route would involve the reductive amination of 2-(2-bromophenoxy)-5-methoxybenzaldehyde with ammonia or a suitable nitrogen source.

Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring is sufficiently activated by electron-withdrawing groups, direct displacement of a leaving group (like a halide) by an amine can occur. However, for the non-activated rings in the precursor of this compound, this method is generally less applicable without harsh reaction conditions.

Selective Introduction of Halogen and Methoxy Substituents

The strategic placement of the bromine and methoxy groups is essential. These groups can be introduced either on the starting materials before the key coupling reactions or on an intermediate structure. For instance, 4-bromo-2-methoxyaniline (B48862) can be synthesized by the bromination of 2-methoxyaniline. prepchem.com Similarly, 2-bromo-5-methoxyaniline is a known compound that can serve as a starting material. nih.gov The synthesis of 2-bromo-5-methoxypyridine (B47582) has also been reported, providing a potential precursor for related heterocyclic structures. chemicalbook.com The choice of when to introduce these substituents depends on their directing effects in subsequent reactions and their compatibility with the planned catalytic cycles.

Catalytic Approaches in Synthesis

Catalytic methods, particularly those involving palladium and copper, are central to the efficient synthesis of diaryl ether anilines like this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely used for both C-O and C-N bond formations.

Ullmann-Goldberg and Buchwald-Hartwig type reactions: The Buchwald-Hartwig amination and etherification reactions are cornerstone methods in modern organic synthesis. wikipedia.orgnih.govnih.gov The synthesis of the target molecule can be envisioned through a sequential or convergent approach using these reactions. For example, a palladium catalyst with a specific ligand like NIXANTPHOS has been shown to be effective in the diarylation of certain ethers. nih.gov The development of N-heterocyclic carbene (NHC) ligands has also provided robust and air-stable catalyst systems for the synthesis of diaryl ethers. organic-chemistry.org

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(dba)2/BINAP | Effective for coupling primary amines with aryl halides. | wikipedia.org |

| Buchwald-Hartwig Etherification | Pd(OAc)2/Bulky Phosphine Ligands | Allows for mild reaction conditions and broad substrate scope. | acs.org |

| Diaryl Ether Synthesis | Pd(OAc)2/N-Heterocyclic Carbene (NHC) | Air-stable catalyst system, good to excellent yields. | organic-chemistry.org |

| Diarylation of 4-pyridylmethyl ethers | Pd(NIXANTPHOS) | High yields for the synthesis of new pyridine (B92270) derivatives. | nih.gov |

Copper-Catalyzed Methodologies for Phenoxy-Aniline Synthesis

Copper-catalyzed reactions, particularly the Ullmann condensation, remain a vital tool for the synthesis of phenoxy-anilines. rsc.org

Ullmann Condensation: While palladium catalysis has gained prominence, copper-catalyzed methods have also seen significant advancements. The use of ligands such as N,N-dimethylglycine can facilitate the Ullmann diaryl ether synthesis at lower temperatures. organic-chemistry.org Copper-catalyzed amination of aryl halides using aqueous ammonia has also been reported as a simple and effective method. nih.gov These developments make copper-based methodologies a cost-effective and practical alternative for large-scale synthesis. Recent research has also explored photoinduced, copper-catalyzed enantioconvergent alkylations of anilines, showcasing the expanding utility of copper in C-N bond formation. dicp.ac.cn

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Ullmann Diaryl Ether Synthesis | CuI/N,N-dimethylglycine | Allows for reaction at 90 °C with aryl iodides or bromides. | organic-chemistry.org |

| Ullmann Amination | CuO/oxalyl dihydrazide/ketone | Efficient amination of aryl halides in water. | nih.gov |

| Aniline (B41778) Synthesis | Copper catalyst/Aqueous ammonia | A simple method for the synthesis of anilines. | nih.gov |

| N-H Bond Chalcogenation of Anilines | Copper catalyst | Novel approach to form N-S/N-Se bonds. | rsc.org |

Emerging Catalytic Systems and Green Chemistry Principles in Synthesis

The formation of the diaryl ether linkage in this compound is most effectively achieved through cross-coupling reactions. Historically, the Ullmann condensation, which uses stoichiometric amounts of copper at high temperatures (often exceeding 200°C), was the standard method. wikipedia.orgmagtech.com.cn However, these conditions are harsh and energy-intensive. Modern synthesis has shifted towards more refined catalytic systems that align with the principles of green chemistry.

Palladium-Catalyzed Buchwald-Hartwig Coupling: The Buchwald-Hartwig amination and its C-O coupling variant have become powerful tools for forming carbon-heteroatom bonds. wikipedia.orglibretexts.org This palladium-catalyzed reaction allows for the coupling of an aryl halide with an alcohol or phenol under significantly milder conditions than the traditional Ullmann reaction. organic-chemistry.org The evolution of specialized phosphine ligands has been central to the success of this methodology. Early systems used ligands like triphenylphosphine, but newer generations of bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, DPEphos) and sterically hindered alkylphosphine ligands (e.g., BrettPhos, RuPhos) have expanded the reaction's scope and efficiency, enabling couplings at lower catalyst loadings and even at room temperature. researchgate.netrug.nl

Copper-Catalyzed Ullmann-Type Reactions: The classical Ullmann reaction has also undergone a renaissance. The discovery that ligands such as diamines, amino acids (like L-proline), and oxalyldiamides can dramatically accelerate the copper-catalyzed coupling has allowed for reactions to proceed at much lower temperatures and with only catalytic amounts of a copper source (e.g., CuI, CuO). magtech.com.cnorganic-chemistry.orgthieme-connect.de These modern Ullmann-type reactions are often more cost-effective than their palladium-catalyzed counterparts.

Green Chemistry in Synthesis: The principles of green chemistry are increasingly being integrated into the synthesis of diaryl ethers. This includes:

Safer Solvents: Traditional solvents like N-methylpyrrolidone (NMP) and dimethylformamide (DMF) are being replaced with more environmentally benign alternatives. wikipedia.orgskpharmteco.com Research has demonstrated successful copper-catalyzed C-N and C-O couplings in water, which significantly reduces the environmental impact. thieme-connect.de

Energy Efficiency: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, lowering energy consumption. thieme-connect.de

Catalyst Efficiency: Modern catalysts operate at very low loadings (1-2 mol%) and can be recycled and reused in some cases, particularly when heterogeneous catalysts like copper nanoparticles are employed. libretexts.orgmdpi.com

| Feature | Traditional Ullmann Condensation | Modern Catalytic Systems (Buchwald-Hartwig/Modern Ullmann) |

| Catalyst | Stoichiometric Copper Powder | Catalytic Palladium or Copper (e.g., 1-5 mol%) |

| Temperature | Very High (>200°C) | Mild to Moderate (Room Temp. to ~130°C) |

| Solvents | High-boiling polar solvents (e.g., DMF, Nitrobenzene) | Broader range, including greener options (e.g., Toluene, THF, Water) |

| Reaction Time | Long (often >24 hours) | Short (minutes to hours) |

| Substrate Scope | Limited, often requires activated aryl halides | Broad, high functional group tolerance |

Regioselective Synthesis and Control of Isomer Formation

The structure of this compound features a precise arrangement of substituents on two aromatic rings. Achieving this specific connectivity, or regioselectivity, is paramount. The primary strategy for the synthesis involves the coupling of two specifically functionalized precursors:

Route A: 2-Bromophenol coupled with 2-amino-4-methoxyanisole (not a standard precursor).

Route B: 1,2-Dibromobenzene coupled with 3-methoxyaniline.

Route C: 2-bromo-5-methoxyaniline coupled with a phenol derivative.

The most direct conceptual route involves coupling 2-bromo-5-methoxyaniline with 2-bromophenol . The regiochemical outcome is therefore secured by the initial synthesis of the precursors themselves.

The main challenge in controlling isomer formation lies in the synthesis of these precursors. For instance, the bromination of 3-methoxyaniline (m-Anisidine) to produce 2-bromo-5-methoxyaniline must be carefully controlled to prevent the formation of other isomers. chemicalbook.com Direct halogenation of aromatic systems can often lead to a mixture of products due to competing directive effects of the existing substituents (the activating amino and methoxy groups vs. the deactivating bromo group). For example, further bromination could occur, leading to undesired products like 2,4-dibromo-5-methoxyaniline. chemicalbook.combiosynth.com

Methods to control regioselectivity during precursor synthesis include:

Use of Blocking Groups: Temporarily introducing a blocking group to prevent reaction at an undesired position.

Directed Ortho-Metalation: Using organolithium reagents to introduce a substituent at a specific position adjacent to a directing group.

Careful Control of Reaction Conditions: Modifying temperature, solvent, and the nature of the halogenating agent (e.g., using N-Bromosuccinimide instead of Br₂) can favor the formation of the desired regioisomer. gelisim.edu.tr

Once the correctly substituted precursors are obtained, the subsequent cross-coupling reaction is typically highly selective, joining the molecules at the pre-defined reactive sites (e.g., the C-Br and O-H bonds).

| Precursor | Potential Isomeric Impurity | Reason for Formation |

| 2-Bromo-5-methoxyaniline | 4-Bromo-3-methoxyaniline | Competing bromination position on the m-anisidine (B1676023) starting material. |

| 2-Bromo-5-methoxyaniline | 2,4-Dibromo-5-methoxyaniline | Over-bromination of the aromatic ring due to strong activating groups. biosynth.com |

| 2-Bromophenol | 4-Bromophenol | Isomeric starting material from the synthesis of bromophenols. |

Process Optimization and Scalability Considerations

Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous optimization of reaction parameters to maximize yield, minimize cost, and ensure safety and sustainability.

Process Optimization: For a diaryl ether synthesis via cross-coupling, key parameters to optimize include:

Catalyst and Ligand Selection: While palladium catalysts with bulky phosphine ligands are highly effective, they can be expensive. researchgate.netrug.nl For large-scale synthesis, modern copper-based systems are often more economically viable. The choice depends on the specific reactivity of the substrates.

Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, KOtBu) is critical. libretexts.org Stronger bases can sometimes accelerate the reaction but may also promote side reactions or be incompatible with certain functional groups.

Solvent: The solvent must be capable of solubilizing the reactants and catalyst while being easy to remove and recycle. The high mass contribution of solvents to chemical processes makes choosing an efficient, green solvent a priority. skpharmteco.com

Temperature and Reaction Time: These are optimized to achieve complete conversion in the shortest time possible without causing thermal degradation of reactants, products, or the catalyst.

Scalability Considerations:

Cost of Goods: The cost of starting materials, catalysts (especially palladium), and ligands is a major factor. Copper catalysts are generally preferred for large-scale processes due to lower cost. magtech.com.cnorganic-chemistry.org

Process Safety: High-temperature reactions or the use of pyrophoric reagents (like some organolithiums for precursor synthesis) pose significant safety challenges on a large scale.

Product Isolation and Purification: Chromatography is often not feasible for multi-ton production. The process must be optimized to yield a product that can be purified through crystallization or distillation.

Waste Management: Minimizing waste streams, particularly those containing heavy metals like palladium or copper, is an environmental and economic necessity. Developing methods for catalyst recovery and recycling is a key aspect of a scalable process.

| Parameter | Laboratory Scale | Industrial Scale |

| Catalyst | Palladium or Copper; focus on novelty and high yield. | Copper preferred; focus on cost, stability, and recyclability. |

| Ligand | Complex, multi-step phosphine ligands may be used. | Simple, commercially available, and robust ligands preferred. |

| Solvent | Any suitable solvent, often used in excess. | Focus on low-cost, recyclable, and safe solvents. |

| Purification | Column Chromatography. | Crystallization, Distillation. |

| Throughput | Milligrams to grams. | Kilograms to tons. |

Chemical Reactivity and Mechanistic Investigations of 2 2 Bromophenoxy 5 Methoxyaniline

Electrophilic Aromatic Substitution (EAS) on Aromatic Moieties

The presence of multiple substituents on the two aromatic rings of 2-(2-Bromophenoxy)-5-methoxyaniline governs the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The aniline (B41778) ring, in particular, is highly activated towards electrophilic attack due to the presence of the amino and methoxy (B1213986) groups.

Directing Effects of Methoxy and Amine Activating Groups

Both the amino (-NH₂) and methoxy (-OCH₃) groups are potent activating groups in EAS reactions. libretexts.orglibretexts.org They donate electron density to the aromatic ring through resonance, thereby increasing its nucleophilicity and making it more susceptible to attack by electrophiles. youtube.comorganicchemistrytutor.com This electron donation is most pronounced at the ortho and para positions relative to these substituents. libretexts.orglibretexts.org

In the case of the aniline moiety of this compound, the amino and methoxy groups are meta to each other. Their activating effects are additive and strongly direct incoming electrophiles to the positions ortho and para to themselves. Specifically, the positions ortho to the amine (C6) and ortho to the methoxy group (C4) are highly activated. The para position to the amine is occupied by the methoxy group, and the para position to the methoxy group is occupied by the amine. Therefore, electrophilic attack is anticipated to occur primarily at C4 and C6 of the aniline ring.

| Substituent | Type | Directing Effect | Influence on Reactivity |

|---|---|---|---|

| -NH₂ (Amine) | Strongly Activating | Ortho, Para | Increases ring reactivity |

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para | Increases ring reactivity |

| -Br (Bromo) | Deactivating | Ortho, Para | Decreases ring reactivity |

Steric and Electronic Influence of Bromine Substitution

The bulky nature of the bromine atom can also introduce steric hindrance, potentially disfavoring substitution at the ortho position closest to it. In the context of the entire molecule, the phenoxy ring bearing the bromine is significantly less reactive towards electrophiles than the highly activated aniline ring. Therefore, in a competitive situation, electrophilic substitution would overwhelmingly favor the aniline ring.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group on the aromatic ring. chemistrysteps.comyoutube.com The parent molecule, this compound, lacks strong deactivating groups like nitro groups on the brominated ring, making it generally unreactive towards traditional SNAr reactions under standard conditions. chemistrysteps.com

However, intramolecular cyclization reactions can occur under specific conditions, often catalyzed by a transition metal. These reactions can be viewed as a form of intramolecular nucleophilic substitution. For instance, diaryl ethers containing a halogen at an ortho position can undergo palladium-catalyzed intramolecular C-C bond formation to yield dibenzofurans. organic-chemistry.orgrsc.org This process involves the formation of an organopalladium intermediate followed by reductive elimination. While not a classic SNAr mechanism, it achieves a similar net transformation of substituting the bromine atom.

Recent studies have also highlighted that some SNAr reactions might proceed through a concerted mechanism, bypassing the traditional Meisenheimer intermediate, especially when conformational factors facilitate the reaction. acs.orgnih.gov

Cross-Coupling Reactivity of the Aryl Bromide Moiety

The aryl bromide functionality in this compound is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, which involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org The aryl bromide in this compound can readily participate as the electrophilic partner in this reaction. nih.gov

These reactions are typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. mdpi.com The reaction is tolerant of a wide range of functional groups, making it suitable for complex molecules. The unprotected aniline group in the substrate is generally compatible with Suzuki coupling conditions. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Aryl-substituted phenoxy-methoxyaniline |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, the aryl bromide moiety can engage in a range of other important cross-coupling reactions:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the coupling of the aryl bromide with various amines.

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between the aryl bromide and terminal alkynes, using a palladium catalyst and a copper co-catalyst.

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, catalyzed by a palladium complex.

Hiyama Coupling: This is a palladium-catalyzed cross-coupling reaction between organosilicon compounds and organohalides. mdpi.com

Rhodium-Catalyzed C-H/C-H Cross-Coupling: While not directly involving the aryl bromide, related aniline derivatives can undergo rhodium-catalyzed oxidative C-H/C-H cross-coupling reactions with heteroarenes. rsc.org

These reactions significantly expand the synthetic utility of this compound, allowing for its elaboration into a diverse array of more complex molecular architectures.

Reactivity of the Amine Functionality

The primary amine group in this compound is a key site for synthetic modification, readily undergoing reactions typical of arylamines, such as acylation, alkylation, condensation, and cyclization.

The nucleophilic nature of the amine nitrogen allows for straightforward acylation and alkylation reactions.

Acylation: The amine can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. For instance, the reaction with acetyl chloride would yield N-[2-(2-bromophenoxy)-5-methoxyphenyl]acetamide. This acylation step is often crucial for subsequent intramolecular cyclization reactions to form heterocyclic structures like phenoxazines. researchgate.net

Alkylation: N-alkylation of the amine can be achieved using alkyl halides or other alkylating agents. psu.edugoogle.com However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. The use of specific catalysts and reaction conditions, such as employing ionic liquids as solvents, can enhance selectivity for mono-alkylation. psu.edu Reductive amination, involving the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent, provides another route to N-alkylated products. researchgate.net

Table 1: Representative Acylation and Alkylation Reactions of Arylamines

| Reaction Type | Reagent Example | Product Type | General Conditions |

| Acylation | Acetyl chloride | N-Arylacetamide | Aprotic solvent, base (e.g., pyridine (B92270), triethylamine) |

| Acylation | Acetic anhydride | N-Arylacetamide | Neat or in a solvent, may be acid or base-catalyzed |

| Alkylation | Methyl iodide | N-Methylaniline | Polar solvent, often with a base to scavenge HI |

| Reductive Amination | Benzaldehyde, NaBH₃CN | N-Benzylaniline | Methanol or other protic solvent, acidic pH |

Note: This table represents typical reactions for anilines and serves as a reference for the expected reactivity of this compound.

The structure of this compound is pre-organized for intramolecular cyclization reactions, particularly following acylation of the amine.

One of the most significant cyclization pathways for derivatives of 2-phenoxyanilines is the formation of phenoxazines. Following N-acylation, the resulting amide can undergo intramolecular cyclization. For the N-acetyl derivative, N-[2-(2-bromophenoxy)-5-methoxyphenyl]acetamide, a palladium- or copper-catalyzed intramolecular C-N bond formation can be envisioned. This type of reaction, often referred to as a Cadogan-type cyclization or an intramolecular Buchwald-Hartwig amination, would lead to the formation of a 4-methoxy-10-acetylphenoxazine. The bromine atom on the phenoxy ring serves as a leaving group in this transformation.

Furthermore, the uncyclized aniline can participate in condensation reactions with various carbonyl compounds to form imines (Schiff bases) or with dicarbonyl compounds to construct more complex heterocyclic systems.

Oxidation and Reduction Pathways of the Amine and Ether Linkages

The presence of the aniline, the diaryl ether, and the bromo-substituent offers multiple sites for oxidation and reduction reactions.

Oxidation: The primary aromatic amine group is susceptible to oxidation. Depending on the oxidant and reaction conditions, a variety of products can be formed. Mild oxidation may lead to the formation of colored dimeric and polymeric species. Stronger oxidizing agents can lead to the formation of quinone-like structures. In the context of related 2-aminophenols, enzymatic or biomimetic oxidation leads to the formation of phenoxazinone structures. rsc.orgrsc.org This suggests that under specific oxidative conditions, this compound could potentially undergo oxidative cyclization.

The diaryl ether linkage is generally stable to oxidation. However, under harsh oxidative conditions, cleavage of the ether bond is possible.

Reduction: The primary mode of reduction for this molecule is expected to be the hydrogenolysis of the carbon-bromine bond. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) is a standard method for the reductive dehalogenation of aryl bromides. This would convert this compound into 2-phenoxy-5-methoxyaniline. A related compound, 2,4-dibromo-5-methoxyaniline, is known to undergo debromination. organic-chemistry.org

The aniline and the methoxy-substituted ring are generally stable to typical catalytic hydrogenation conditions that would be used for debromination. The ether linkage is also resistant to reduction under these conditions.

Table 2: Potential Oxidation and Reduction Reactions

| Reaction Type | Reagent/Condition | Affected Group | Potential Product(s) |

| Oxidation | Mild oxidants (e.g., air, FeCl₃) | Amine | Colored polymeric materials |

| Oxidation | Biomimetic systems (e.g., copper complexes, O₂) | Amine and Ring | Phenoxazinone-like structures |

| Reduction | H₂, Pd/C | C-Br bond | 2-Phenoxy-5-methoxyaniline |

Elucidation of Reaction Mechanisms and Characterization of Intermediates

The formation of this compound itself is most likely achieved through an Ullmann condensation. byjus.comwikipedia.orgnih.gov This reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. In this case, it would be the reaction between 2-aminophenol (B121084) and 1-bromo-2-fluoro-4-methoxybenzene or a similar set of precursors.

The mechanism of the Ullmann condensation has been extensively studied and is thought to proceed through the following key steps:

Formation of a copper(I) phenoxide.

Oxidative addition of the aryl halide to the copper(I) species to form a copper(III) intermediate.

Reductive elimination from the copper(III) intermediate to form the diaryl ether and regenerate a copper(I) species.

Intermediates in Ullmann-type reactions are often transient and difficult to isolate. However, kinetic studies and in situ spectroscopic analysis have provided evidence for the involvement of copper(III) species. acs.org

For the intramolecular cyclization of N-acetyl-2-(2-bromophenoxy)-5-methoxyaniline to form a phenoxazine (B87303), a plausible mechanism involves:

Oxidative addition of the C-Br bond to a low-valent palladium(0) or copper(I) catalyst to form a metal-aryl intermediate.

Intramolecular coordination of the amide nitrogen to the metal center.

Reductive elimination to form the C-N bond of the phenoxazine ring and regenerate the active catalyst.

During the oxidation of related anilines, radical cations and neutral radicals are common intermediates. In the oxidative polymerization of aniline, tetrameric species with phenazine-like structures have been identified as key intermediates. Similar radical intermediates could be expected in the oxidative reactions of this compound.

Advanced Spectroscopic Characterization of 2 2 Bromophenoxy 5 Methoxyaniline and Its Derivatives

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 2-(2-Bromophenoxy)-5-methoxyaniline (chemical formula: C₁₃H₁₂BrNO₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

The presence of bromine is particularly significant, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This isotopic pattern would result in a characteristic M and M+2 peak cluster in the mass spectrum, separated by approximately 2 Da, with nearly equal intensity. This provides a clear signature for the presence of a single bromine atom in the molecule.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Chemical Formula | Calculated m/z |

| [M(⁷⁹Br)+H]⁺ | [C₁₃H₁₃⁷⁹BrNO₂]⁺ | 309.0124 |

| [M(⁸¹Br)+H]⁺ | [C₁₃H₁₃⁸¹BrNO₂]⁺ | 311.0104 |

| [M(⁷⁹Br)+Na]⁺ | [C₁₃H₁₂⁷⁹BrNNaO₂]⁺ | 330.9943 |

| [M(⁸¹Br)+Na]⁺ | [C₁₃H₁₂⁸¹BrNNaO₂]⁺ | 332.9923 |

Note: These are theoretical values. Experimental values would be expected to be within a few parts per million (ppm) of these calculated masses.

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure and connectivity.

For This compound , key fragmentation pathways would likely involve the cleavage of the ether bond and the bonds within the aniline (B41778) and bromophenoxy rings.

Potential Fragmentation Patterns:

Cleavage of the C-O ether bond: This is a common fragmentation pathway for diaryl ethers and would lead to the formation of ions corresponding to the bromophenoxy and methoxyaniline moieties.

Loss of the methoxy (B1213986) group: Fragmentation could involve the loss of a methyl radical (•CH₃) or a neutral formaldehyde (B43269) (CH₂O) molecule from the methoxyaniline portion.

Loss of bromine: The bromine atom could be lost as a radical (•Br), leading to a significant fragment ion.

Ring cleavages: Fragmentation of the aromatic rings themselves could also occur, though these are typically less common under standard MS/MS conditions.

Table 2: Hypothetical Key Fragment Ions in the MS/MS Spectrum of [C₁₃H₁₃BrNO₂]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Possible Neutral Loss | Structural Interpretation |

| 309.01/311.01 | 171.98/173.98 | C₇H₈NO₂ | [C₆H₄BrO]⁺ - Bromophenoxy cation |

| 309.01/311.01 | 122.06 | C₆H₄BrO | [C₇H₈NO]⁺ - Methoxyaniline cation |

| 309.01/311.01 | 294.00/296.00 | CH₃ | Loss of a methyl radical from the methoxy group |

| 309.01/311.01 | 229.95 | Br | Loss of a bromine radical |

Note: This table is illustrative and based on general fragmentation principles. Actual fragmentation would need to be confirmed by experimental data.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π contacts)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. For This compound , the following interactions would be expected to play a significant role in stabilizing the crystal structure:

Hydrogen Bonding: The primary amine group (-NH₂) is a classic hydrogen bond donor. It would likely form intermolecular hydrogen bonds with acceptor atoms on neighboring molecules, such as the ether oxygen, the methoxy oxygen, or even the bromine atom (acting as a weak acceptor). These interactions are crucial in directing the assembly of molecules in the crystal.

π-π Stacking: The planar aromatic rings may stack on top of each other, either in a face-to-face or offset arrangement. These interactions are common in aromatic compounds and are driven by favorable electrostatic and van der Waals forces.

Halogen Bonding: The bromine atom could participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom (like an oxygen or nitrogen) on a neighboring molecule.

Dihedral Angles and Conformation in the Crystalline State

Based on studies of other diaryl ethers, it is unlikely that the molecule would be perfectly planar due to steric hindrance between the aromatic rings. The C-O-C bond angle itself is expected to be around 118-120°. The two phenyl rings would be twisted relative to each other. The specific dihedral angles would be precisely determined by X-ray crystallography and would influence the nature and geometry of the intermolecular interactions.

Table 3: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle Definition | Expected Range (degrees) | Significance |

| C(aryl)-O-C(aryl)-C(aryl) | 40 - 80 | Defines the twist between the two aromatic rings |

| C(aryl)-C(aryl)-O-C(aryl) | 10 - 30 | Describes the rotation around the C-O bond |

Note: These ranges are estimates based on related structures. The actual values would depend on the specific crystal packing forces.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The spectrum of This compound would be characterized by absorption bands arising from π → π* transitions within the aromatic rings.

The presence of the aniline and phenoxy chromophores, along with the methoxy and bromo auxochromes, would influence the position and intensity of these absorption bands. The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating and would typically cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The ether linkage allows for electronic communication between the two rings, potentially leading to more complex spectra.

Table 4: Predicted UV-Vis Absorption Data for this compound in a Common Solvent (e.g., Ethanol)

| Predicted λmax (nm) | Type of Transition | Associated Chromophore(s) |

| ~230 - 250 | π → π | Phenyl rings (primary band) |

| ~270 - 290 | π → π | Phenyl rings (secondary, fine structure may be obscured) |

Note: These are estimated values. The exact absorption maxima and molar absorptivity (ε) would need to be determined experimentally. The solvent used can also influence the position of the absorption bands.

Computational Chemistry and Theoretical Studies of 2 2 Bromophenoxy 5 Methoxyaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict the electronic structure and geometry of molecules. For 2-(2-Bromophenoxy)-5-methoxyaniline, DFT calculations would be employed to determine the most stable three-dimensional arrangement of its atoms and to understand the distribution of electrons within the molecule.

The first step in a computational study is geometry optimization, where the molecule's lowest energy structure is identified. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The molecule possesses several rotatable bonds, particularly around the ether linkage and the methoxy (B1213986) and amino groups, leading to a complex conformational landscape.

A thorough analysis would involve a systematic search of the potential energy surface to identify various local minima (stable conformers) and the transition states that connect them. The dihedral angles between the two phenyl rings and the orientation of the methoxy and amino groups relative to their respective rings are critical parameters. The optimized geometry would likely reveal a non-planar structure, with the two aromatic rings twisted relative to each other to minimize steric hindrance between the ortho-substituents.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative as specific research data was not found. The values are based on typical bond lengths and angles for similar functional groups.

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-O (ether) Bond Length | ~1.37 Å |

| C-N Bond Length | ~1.40 Å |

| C-Br Bond Length | ~1.90 Å |

| C-O-C Bond Angle | ~118° |

Once the optimized geometry is obtained, harmonic vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. These theoretical spectra can be compared with experimentally obtained spectra to validate the computational model. For this compound, characteristic vibrational modes would include N-H stretching of the amine group, C-O stretching of the ether and methoxy groups, C-Br stretching, and various aromatic C-H and C=C stretching and bending modes.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile).

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, specifically on the nitrogen atom of the amino group and the oxygen of the methoxy group, which are strong electron-donating groups. The LUMO, conversely, would likely be distributed over the brominated phenyl ring, which is rendered more electron-deficient by the electronegative bromine atom.

The energies of the HOMO and LUMO (E_HOMO and E_LUMO) and the energy gap between them (ΔE = E_LUMO - E_HOMO) are crucial descriptors of a molecule's reactivity and stability.

A high E_HOMO indicates a greater tendency to donate electrons.

A low E_LUMO suggests a greater ability to accept electrons.

A small HOMO-LUMO gap implies that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

From these energies, several global reactivity descriptors can be calculated:

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. Hardness measures the resistance of a molecule to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2). This index quantifies the ability of a molecule to accept electrons.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative) This table is illustrative and provides hypothetical values based on similar aromatic compounds.

| Parameter | Predicted Value (eV) |

|---|---|

| E_HOMO | -5.5 to -6.5 |

| E_LUMO | -0.5 to -1.5 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.

A key feature of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the donation of electron density from an occupied Lewis-type NBO (a bond or lone pair) to an unoccupied non-Lewis-type NBO (an antibonding or Rydberg orbital). The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 3: Predicted Significant NBO Interactions in this compound (Illustrative) This table is illustrative, showing the types of interactions that would be expected.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π* (C-C) of aniline ring | High |

| LP(1) O (methoxy) | π* (C-C) of aniline ring | Moderate |

| LP(1) O (ether) | π* (C-C) of adjacent ring | Moderate |

Electrostatic Potential (ESP) Surfaces and Charge Distribution Analysis

No specific studies detailing the electrostatic potential surfaces or charge distribution analysis for this compound were found. Such an analysis would typically be performed using quantum chemical calculations, such as Density Functional Theory (DFT), to visualize the electron density and predict regions of electrophilic and nucleophilic reactivity. The ESP map would highlight the negative potential around the electronegative oxygen and nitrogen atoms and the positive potential near the hydrogen atoms of the amine group.

Theoretical Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

There are no published theoretical predictions of the NMR, IR, or UV-Vis spectra for this compound. Theoretical spectroscopic data is generally calculated using methods like DFT and its time-dependent extension (TD-DFT) for UV-Vis spectra. These calculations provide valuable insights into the molecular structure and electronic transitions. While online tools can offer generalized NMR predictions, specific, peer-reviewed theoretical studies for this compound are absent. nmrdb.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

A search of the literature did not yield any molecular dynamics simulation studies for this compound. MD simulations are employed to understand the conformational dynamics of a molecule over time and to study its interactions with solvent molecules. Such studies on similar molecules have been used to investigate the stability of different conformations and the influence of the solvent environment on the molecular structure. nih.govnih.gov

Prediction of Nonlinear Optical (NLO) Properties

Specific theoretical predictions of the nonlinear optical properties for this compound are not available. The study of NLO properties, which are crucial for applications in photonics and optoelectronics, typically involves quantum chemical calculations of polarizability and hyperpolarizability. Research has been conducted on the NLO properties of other substituted anilines, demonstrating that modifications to donor and acceptor groups can significantly influence these properties. bath.ac.ukchemrxiv.orgresearchgate.netphyschemres.org However, this specific compound has not been a subject of such published research.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

There are no dedicated studies on the quantum chemical descriptors and structure-reactivity relationships of this compound. These studies utilize DFT to calculate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), ionization potential, electron affinity, chemical hardness, and electrophilicity index. rsc.orgrasayanjournal.co.in These descriptors are instrumental in predicting the chemical reactivity and stability of a molecule. While the methodologies are well-established, their application to this compound has not been reported.

Synthesis and Characterization of Derivatives and Analogues of 2 2 Bromophenoxy 5 Methoxyaniline

Strategic Modification at the Amine Functionality

The primary amine group of 2-(2-bromophenoxy)-5-methoxyaniline is a prime site for chemical modification, allowing for the introduction of a wide range of functional groups through N-acylation, N-alkylation, and reductive amination.

N-Acylation: The amine can be readily acylated to form amides using various acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, reaction with acetyl chloride in a suitable solvent like dichloromethane and a base such as triethylamine would yield N-(2-(2-bromophenoxy)-5-methoxyphenyl)acetamide. Similarly, benzoyl chloride could be used to introduce a benzoyl group. These reactions are typically high-yielding and proceed under mild conditions. The resulting amides can be characterized by spectroscopic methods such as IR, which would show a characteristic amide carbonyl stretch, and NMR, where a downfield shift of the aromatic protons adjacent to the amide group would be observed.

N-Alkylation: Introduction of alkyl groups to the amine can be achieved through direct alkylation with alkyl halides. However, this method can sometimes lead to over-alkylation. A more controlled approach is reductive amination. This two-step, one-pot process involves the initial formation of an imine by reacting the aniline (B41778) with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding secondary or tertiary amine using a reducing agent like sodium borohydride or sodium triacetoxyborohydride. For example, reaction with benzaldehyde followed by reduction would yield N-benzyl-2-(2-bromophenoxy)-5-methoxyaniline.

Reductive Amination: Reductive amination offers a versatile method for creating a library of N-substituted derivatives. A wide range of aldehydes and ketones can be employed, leading to diverse secondary and tertiary amines. The progress of these reactions can be monitored by techniques like thin-layer chromatography (TLC), and the final products purified by column chromatography.

| Derivative Name | Modification Type | Reagents |

| N-(2-(2-bromophenoxy)-5-methoxyphenyl)acetamide | N-Acylation | Acetyl chloride, triethylamine |

| N-benzyl-2-(2-bromophenoxy)-5-methoxyaniline | N-Alkylation (Reductive Amination) | Benzaldehyde, sodium borohydride |

Alteration of the Methoxy (B1213986) Substituent

The methoxy group at the 5-position of the aniline ring provides another handle for structural modification, primarily through demethylation to a phenol (B47542), followed by re-alkylation or other functionalizations.

Demethylation: The methyl ether can be cleaved to reveal the corresponding phenol, 2-(2-bromophenoxy)-5-hydroxyaniline, using strong Lewis acids such as boron tribromide (BBr₃) or hydrobromic acid (HBr). This reaction typically requires anhydrous conditions and careful control of stoichiometry and temperature to avoid unwanted side reactions. The resulting phenol is a valuable intermediate for further derivatization.

Etherification: The newly formed hydroxyl group can be subsequently re-alkylated with a variety of alkyl halides in the presence of a base like potassium carbonate to introduce different alkoxy groups (e.g., ethoxy, propoxy). This allows for the synthesis of a series of 2-(2-bromophenoxy)-5-alkoxyaniline analogues, enabling the study of the effect of the alkoxy chain length and branching on the molecule's properties.

| Derivative Name | Modification Type | Reagents |

| 2-(2-bromophenoxy)-5-hydroxyaniline | Demethylation | Boron tribromide |

| 2-(2-bromophenoxy)-5-ethoxyaniline | Etherification | Ethyl iodide, potassium carbonate |

Systematic Substitution on the Bromophenoxy Ring

The bromophenoxy ring is amenable to both electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of a variety of substituents.

Electrophilic Aromatic Substitution: The phenoxy group is an activating group, directing incoming electrophiles to the ortho and para positions. However, the presence of the deactivating bromo group will influence the regioselectivity of the reaction. Nitration, halogenation, and Friedel-Crafts reactions could be employed to introduce nitro, additional halogen, alkyl, or acyl groups onto the bromophenoxy ring. The precise location of substitution would depend on the interplay of the electronic and steric effects of the existing substituents.

Nucleophilic Aromatic Substitution: The bromine atom on the phenoxy ring can be replaced by various nucleophiles under specific conditions, often requiring a catalyst. For example, in a Buchwald-Hartwig amination, the bromo group could be substituted with another amine. researchgate.netnih.govresearchgate.net Similarly, Ullmann-type couplings could be used to form carbon-carbon or carbon-heteroatom bonds at this position. researchgate.net

| Derivative Name | Modification Type | Reagents |

| 2-(2-bromo-4-nitrophenoxy)-5-methoxyaniline | Electrophilic Aromatic Substitution (Nitration) | Nitric acid, sulfuric acid |

| 2-(2-aminophenoxy)-5-methoxyaniline | Nucleophilic Aromatic Substitution (Amination) | Amine, Palladium catalyst, base |

Exploration of Analogues with Different Halogen Substituents

To investigate the role of the halogen atom on the properties of the molecule, analogues with different halogen substituents (fluorine, chlorine, iodine) can be synthesized. The primary route to these analogues would be through an Ullmann condensation or a Buchwald-Hartwig amination reaction.

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of a phenol with an aryl halide. researchgate.net To synthesize the chloro-analogue, 2-chloro-5-methoxyphenol could be reacted with 1-bromo-2-nitrobenzene, followed by reduction of the nitro group. A similar strategy could be employed for the fluoro and iodo analogues using the corresponding halophenols.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a more modern and often higher-yielding alternative to the Ullmann condensation for the formation of diaryl ethers. researchgate.netnih.govresearchgate.net In this case, 2-bromo-5-methoxyaniline (B1269708) could be coupled with the corresponding 2-halophenol.

The characterization of these analogues would involve a comparative analysis of their spectroscopic data (NMR, MS) and physical properties (melting point, solubility) to understand the electronic and steric effects of the different halogens.

| Analogue Name | Halogen Substituent | Synthetic Method |

| 2-(2-Chlorophenoxy)-5-methoxyaniline | Chlorine | Ullmann Condensation or Buchwald-Hartwig Amination |

| 2-(2-Fluorophenoxy)-5-methoxyaniline | Fluorine | Ullmann Condensation or Buchwald-Hartwig Amination |

| 2-(2-Iodophenoxy)-5-methoxyaniline | Iodine | Ullmann Condensation or Buchwald-Hartwig Amination |

Development of Polymeric or Macrocyclic Architectures Utilizing the Compound

The bifunctional nature of this compound, with its reactive amine and bromo-substituent, makes it a suitable building block for the synthesis of larger, more complex structures such as polymers and macrocycles.

Polymerization: The amine functionality can be used as a monomer in polymerization reactions. For example, oxidative polymerization of the aniline derivative could lead to the formation of a conducting polymer. Alternatively, the molecule could be functionalized with a polymerizable group, such as an acrylate or vinyl group, at the amine or via substitution of the bromo group, and then subjected to radical polymerization.

Macrocyclization: The compound can be incorporated into macrocyclic structures. For instance, a diamine derivative of this compound could be condensed with a dialdehyde to form a macrocyclic Schiff base, which could then be reduced to the corresponding macrocyclic amine. nih.govnih.gov The bromo group could also be utilized in intramolecular coupling reactions to form macrocycles.

Enantioselective Synthesis of Chiral Derivatives

Due to the potential for restricted rotation around the C-O-C bond of the diaryl ether linkage, derivatives of this compound can exhibit atropisomerism, leading to chiral, non-superimposable mirror images. The enantioselective synthesis of such chiral derivatives is a significant challenge but can be approached through several strategies.

Chiral Resolution: A racemic mixture of a suitable derivative, for example, one containing a carboxylic acid or an amine handle, could be resolved into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent, followed by separation and regeneration of the pure enantiomers.

Asymmetric Synthesis: More direct approaches involve asymmetric catalysis. For example, a prochiral precursor could be desymmetrized using a chiral catalyst to selectively form one enantiomer. The synthesis of axially chiral diaryl ethers has been achieved through methods such as chiral phosphoric acid-catalyzed desymmetric acylation. While direct application to this specific molecule is not widely reported, these methodologies provide a framework for the development of enantioselective routes to its chiral derivatives.

The characterization of these chiral derivatives would require specialized techniques such as chiral high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) and circular dichroism (CD) spectroscopy to study their chiroptical properties.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The structure of 2-(2-Bromophenoxy)-5-methoxyaniline is inherently designed for versatility in synthetic organic chemistry. The diaryl ether linkage forms a stable, yet conformationally flexible, core. The true synthetic potential, however, lies in its two key functional groups: the amine (-NH2) on one aromatic ring and the bromine (-Br) atom on the other. These groups are prime candidates for a wide range of chemical transformations.

The presence of both a nucleophilic amine and an aryl bromide allows this compound to act as a bifunctional building block. The amine group can undergo reactions such as acylation, alkylation, or conversion into a diazonium salt, opening pathways to a vast array of derivatives. Simultaneously, the bromine atom serves as a reactive handle for transition metal-catalyzed cross-coupling reactions. This dual reactivity makes it a strategic starting point for synthesizing elaborate molecules with precisely defined three-dimensional shapes. The synthesis of its diaryl ether backbone is typically achieved through copper-catalyzed Ullmann condensation reactions, which couple an aryl halide with a phenol (B47542). wikipedia.orgbeilstein-journals.org

Building Block for Heterocyclic Systems and Fused Ring Compounds

A primary application for intermediates like this compound is in the synthesis of fused heterocyclic systems, particularly seven-membered rings. The molecule is ideally structured to undergo intramolecular cyclization to form the dibenzo[b,f] researchgate.netresearchgate.netoxazepine skeleton. researchgate.netresearchgate.net This tricyclic system is a core feature in various pharmacologically active compounds and materials.

The cyclization is typically achieved through a transition metal-catalyzed reaction, such as a copper- or palladium-catalyzed intramolecular C-N bond formation. In this process, the amino group on one ring displaces the bromine atom on the adjacent ring, creating the central seven-membered oxazepine ring. The methoxy (B1213986) substituent on the aniline (B41778) ring can modulate the electronic properties and solubility of both the precursor and the final heterocyclic product. Various synthetic strategies have been developed to construct this valuable scaffold from related 2-aminophenol (B121084) and 2-halobenzene precursors. researchgate.netrsc.org

Table 1: Examples of Synthetic Routes to Fused Seven-Membered Heterocycles from Aniline-based Precursors. This table illustrates various methods used to synthesize heterocyclic systems similar to those accessible from this compound.

Precursor in Organic Electronic Materials (e.g., OLED intermediates)

The development of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs), relies on molecules with high thermal stability, amorphous morphology, and specific electronic properties. Fused aromatic systems are often at the core of these materials. While there is no direct published research citing this compound for OLED applications, related heterocyclic scaffolds have been explored for this purpose. For instance, the dibenzo[b,f]azepine framework, which is structurally analogous to the dibenzo[b,f]oxazepine system derivable from the title compound, has been recognized for its potential in OLEDs. nih.gov The rigid, non-planar structure of these tricyclic systems can prevent intermolecular stacking (π-π stacking), which is beneficial for maintaining high emission efficiency in the solid state. Therefore, this compound represents a potential, yet underexplored, precursor for synthesizing novel host or emitter materials for organic electronic devices.

Investigation as a Potential Catalyst or Ligand in Transition Metal Catalysis

The field of transition metal catalysis often relies on precisely designed organic molecules, known as ligands, to control the reactivity and selectivity of the metal center. chiba-u.jp The 2-phenoxyaniline (B124666) scaffold is a known platform for creating such ligands. tandfonline.comnih.gov The amine group in this compound can be readily converted into an imine through condensation with an aldehyde, creating a Schiff base. This new molecule, a phenoxy-imine, can act as a bidentate or multidentate ligand, binding to a metal ion through the imine nitrogen and the ether oxygen.

Complexes formed from phenoxy-imine ligands and transition metals like ruthenium, iron, and chromium have been synthesized and investigated for their catalytic activity. researchgate.net These complexes have shown promise in catalyzing oxidation and epoxidation reactions. researchgate.net The presence of the bromo and methoxy substituents on the this compound backbone could be used to fine-tune the electronic and steric properties of the resulting ligand, potentially leading to catalysts with enhanced performance or novel reactivity.

Table 2: Transition Metal Complexes Derived from Phenoxy-Aniline Type Ligands. This table provides examples of how the core structure of this compound can be adapted for use in coordination chemistry and catalysis.

Concluding Remarks and Future Research Outlook

Summary of Key Academic Contributions and Research Findings

A thorough review of scientific databases reveals a significant gap in the literature concerning 2-(2-Bromophenoxy)-5-methoxyaniline. There are currently no published academic papers or patents that specifically detail the synthesis, characterization, or application of this compound. However, its constituent parts, 2-aminophenols and brominated aromatic compounds, are extensively used in organic synthesis. For instance, 2-bromo-5-methoxyaniline (B1269708) is a commercially available reagent, suggesting its utility as a building block in more complex molecular architectures. nih.govsigmaaldrich.commaksons.co.inbldpharm.compharmaffiliates.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The lack of specific research on the target compound itself highlights it as a novel, uncharacterized molecule.

Identification of Unexplored Reactivity and Synthetic Avenues

The synthesis of this compound would likely involve the formation of the diaryl ether linkage, a cornerstone of modern organic synthesis. Several established methodologies could be hypothetically applied:

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org In this context, the reaction could be envisioned between 2-bromo-5-methoxyaniline and 2-bromophenol (B46759), or an appropriately protected aminophenol and a dibromobenzene derivative. The traditional high temperatures of the Ullmann reaction can be a limitation, but modern advancements with soluble copper catalysts and ligands have made this method more versatile. wikipedia.org

Buchwald-Hartwig Amination: A more contemporary and often milder alternative is the palladium-catalyzed Buchwald-Hartwig amination. libretexts.orgnih.govyoutube.comchemspider.comorganic-chemistry.org This reaction could be employed to couple an amine with an aryl halide. For the synthesis of our target compound, this might involve the reaction of 2-amino-4-methoxyphenol (B1270069) with 1,2-dibromobenzene, or a related strategy involving sequential C-N and C-O bond formations. The choice of ligands is crucial in this reaction to achieve high yields and selectivity. libretexts.org

The reactivity of this compound would be dictated by its three key functional groups: the aniline (B41778), the diaryl ether, and the bromine atom. The aniline moiety provides a site for a variety of reactions, including acylation, alkylation, and diazotization, leading to a diverse range of derivatives. The bromine atom on the phenoxy ring is a versatile handle for further functionalization through cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Future Potential for Novel Derivative Development

The multifunctional nature of this compound makes it an attractive scaffold for the development of novel derivatives with potential applications in medicinal chemistry and materials science. The aniline group is a common feature in many pharmaceuticals, and its modification could lead to compounds with interesting biological activities. The diaryl ether linkage is present in a number of natural products and drugs, contributing to their conformational rigidity and biological profile.

By exploiting the reactivity of the bromine atom, a library of derivatives could be synthesized. For example, coupling with boronic acids (Suzuki reaction) would yield biaryl structures, while reaction with alkynes (Sonogashira reaction) would introduce acetylenic moieties. These modifications could significantly alter the electronic and steric properties of the molecule, potentially leading to the discovery of new compounds with desirable properties.

Emerging Methodologies for Synthesis and Characterization in the Field

The field of organic synthesis is constantly evolving, with a focus on developing more efficient, sustainable, and selective methods. For the synthesis of diaryl ethers like this compound, recent advances include the use of more active and stable catalyst systems for Ullmann and Buchwald-Hartwig reactions, often allowing for lower catalyst loadings and milder reaction conditions. Photoredox catalysis has also emerged as a powerful tool for the formation of C-O bonds under mild conditions.

In terms of characterization, the unequivocal identification of a novel compound like this compound would rely on a combination of modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) would confirm the molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and correlation experiments like COSY and HMBC, would be essential to elucidate the precise connectivity of the atoms. X-ray crystallography, if a suitable crystal can be obtained, would provide the definitive three-dimensional structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Bromophenoxy)-5-methoxyaniline, and how do reaction conditions influence yield?

- Methodological Answer : Microwave-assisted synthesis using bromophenoxy aniline derivatives (e.g., 2-(2-bromophenoxy)benzenamine) under controlled temperature and time (e.g., 1–2 h at 150°C) achieves yields exceeding 90% . Traditional PdI2-catalyzed cross-coupling with alkynes requires anhydrous THF, Et3N, and elevated temperatures (40°C for 15 h), yielding 55–82% depending on substituents . Purification via flash column chromatography (hexane/EtOAc gradients) is critical to isolate pure products.

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine LCMS for molecular weight confirmation and NMR (¹H/¹³C) to verify substitution patterns. For example, ¹H NMR peaks for methoxy (-OCH3) appear at ~3.8 ppm, while aromatic protons split into distinct multiplet patterns due to bromine’s electron-withdrawing effects . Cross-reference spectral data with PubChem or synthetic literature to resolve ambiguities .

Q. What are common side reactions during the synthesis of bromophenoxy anilines, and how can they be mitigated?

- Methodological Answer : Debromination or over-alkylation may occur under harsh conditions. To minimize:

- Use mild bases (e.g., Et3N) instead of strong bases in coupling reactions .

- Monitor reaction progress via TLC to terminate before byproduct formation .

- Employ low-temperature steps (0°C) during azide or acetylene additions to control reactivity .

Advanced Research Questions

Q. How do catalytic systems (e.g., Rh vs. Pd) influence the functionalization of this compound in carbonylation reactions?

- Methodological Answer : Rhodium catalysts (e.g., [Rh(cod)Cl]₂) with dppm ligands enable carbonylative cyclization at 100°C using paraformaldehyde as a CO surrogate, yielding quinolines with 82% efficiency . In contrast, PdCl2(PPh3)2/CuI systems favor Sonogashira-type couplings with terminal alkynes but require rigorous exclusion of moisture . Mechanistic studies (e.g., ¹³C labeling) can clarify intermediate trapping and regioselectivity .

Q. How can researchers resolve contradictions in reported yields for similar bromophenoxy aniline derivatives?

- Methodological Answer : Contradictions often arise from:

- Purity of starting materials : Use >95% HLC-grade reagents to avoid side reactions (e.g., Kanto Chemical’s bromophenol derivatives) .

- Scale effects : Microwave synthesis scales poorly beyond 5 mmol due to uneven heating; traditional heating may outperform at larger scales .

- Catalyst loading : Optimize Pd/Rh ratios (e.g., 2.5 mol% Rh vs. 5 mol% Pd) to balance cost and efficiency .

Q. What strategies enable the incorporation of this compound into complex heterocycles for medicinal chemistry applications?

- Methodological Answer :

- Diazotization : React with t-BuONO/TMSN3 to generate azides for click chemistry .

- Cyclocarbonylation : Use CO surrogates (e.g., paraformaldehyde) with Rh catalysts to synthesize quinoline scaffolds, which are bioactive motifs .

- Cross-coupling : Leverage Suzuki-Miyaura reactions with boronic acids (e.g., 3-Bromo-5-methoxyphenylboronic acid) to install diverse aryl groups .

Q. How do solvent and ionic liquid systems impact the stability and reactivity of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., CH3CN, THF) stabilize intermediates in azide formation . Brønsted acidic ionic liquids like [HMIm]BF4 enhance electrophilic substitution rates by stabilizing cationic intermediates, but may decompose brominated aromatics at >80°C . Pre-screen solvents via DFT calculations to predict compatibility with bromine’s electronegativity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.